(+)-Diisopropyl L-tartrate

Catalog No.
S526148
CAS No.
2217-15-4
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diisopropyl L-tartrate

CAS Number

2217-15-4

Product Name

(+)-Diisopropyl L-tartrate

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1

InChI Key

XEBCWEDRGPSHQH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

solubility

Soluble in DMSO

Synonyms

Diisopropyl tartrate; BRN 1727863; Diisopropyl (+)-L-tartrate; L-DIPT;

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O

The exact mass of the compound (+)-Diisopropyl L-tartrate is 234.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406502. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-Diisopropyl L-tartrate (DIPT) is a highly privileged chiral auxiliary and ester derivative of L-tartaric acid, widely procured as a stereocontrolling ligand in transition-metal-catalyzed asymmetric synthesis. Functioning primarily alongside titanium and zirconium alkoxides, DIPT forms rigid, sterically demanding chiral pockets that dictate the enantiofacial approach of oxidants to prochiral or racemic substrates. While it shares the same core stereocenters as its methyl and ethyl analogs, DIPT’s bulky isopropyl ester groups provide distinct hydrophobic and steric properties. These properties make it a critical procurement choice for processes requiring extreme enantiomeric excess, particularly in the Sharpless asymmetric epoxidation, kinetic resolutions of secondary alcohols, and asymmetric sulfoxidations[1].

A common procurement error is substituting (+)-Diisopropyl L-tartrate with the less expensive (+)-Diethyl L-tartrate (DET) or Dimethyl L-tartrate (DMT) under the assumption that the identical tartrate stereocenters will yield identical stereochemical outcomes. While DET is sufficient for the epoxidation of simple, unhindered primary allylic alcohols, generic substitution fails critically in more complex systems. The smaller ester groups of DET and DMT fail to provide sufficient steric clash in the transition state during the kinetic resolution of secondary allylic alcohols, leading to unacceptably low relative rate constants (k_rel) and poor separation efficiency. Furthermore, in specialized zirconium-catalyzed homoallylic epoxidations, DET completely fails to form the necessary active catalytic species, rendering DIPT the only viable ligand for these advanced synthetic workflows [1].

Superior Kinetic Resolution Efficiency (k_rel) via Increased Steric Bulk

In the kinetic resolution of racemic secondary allylic alcohols, the relative rate constant (k_rel) dictates the efficiency of enantiomer separation. (+)-Diisopropyl L-tartrate (DIPT) features larger isopropyl ester groups compared to (+)-Diethyl L-tartrate (DET) or Dimethyl L-tartrate (DMT). This increased steric bulk significantly enhances the k_rel value. For example, in the resolution of substrates bearing bulky substituents (such as silyl groups), DIPT-based titanium catalysts can achieve k_rel values up to 700, whereas DET and DMT provide substantially lower efficiencies. This makes DIPT the mandatory ligand choice for achieving high enantiomeric excess of the unreacted alcohol at practical conversion rates[1].

Evidence DimensionRelative rate constant (k_rel) in kinetic resolution
Target Compound DataOptimal k_rel (up to 700 for bulky substrates)
Comparator Or Baseline(+)-Diethyl L-tartrate (suboptimal k_rel, inefficient resolution)
Quantified DifferenceOrders of magnitude higher k_rel for sterically demanding substrates
ConditionsTi(O-i-Pr)4 catalyzed kinetic resolution of secondary allylic alcohols

A higher k_rel is critical for procurement because it dictates whether a kinetic resolution process is industrially viable or if it will suffer from poor yields and low enantiomeric purity.

Enabling Zirconium-Catalyzed Epoxidation of Homoallylic Alcohols

Standard Sharpless epoxidation conditions (Ti/tartrate) are notoriously slow and poorly selective for homoallylic alcohols (typically yielding 27–55% ee). However, using a Zr(Ot-Bu)4 catalyst system, (+)-Diisopropyl L-tartrate (DIPT) successfully drives the epoxidation of trans-3-hexen-1-ol to 88% ee in just 1.0 hour with a 78% yield. In direct contrast, (+)-Diethyl L-tartrate (DET) was found to be completely unusable as a ligand in the 1:2 Zr/ligand system under identical conditions [1].

Evidence DimensionEnantiomeric excess (ee) and ligand viability
Target Compound Data88% ee (78% yield in 1.0 h)
Comparator Or Baseline(+)-Diethyl L-tartrate (Unusable in 1:2 Zr/ligand system)
Quantified Difference88% ee vs. reaction failure
ConditionsZr(Ot-Bu)4 catalyst, cumene hydroperoxide (CHP), 1:2 metal-to-ligand ratio

Buyers targeting the asymmetric epoxidation of homoallylic substrates must procure DIPT, as the cheaper DET baseline fails to form the necessary active catalytic species.

Maximizing Enantiomeric Excess in Sterically Hindered Substrates

While (+)-Diethyl L-tartrate (DET) is the standard baseline for the Sharpless asymmetric epoxidation of simple primary allylic alcohols, its performance degrades when substrates feature bulky substituents cis to the hydroxyl group. In such sterically demanding environments, DET typically achieves around 90% ee (a 95:5 enantiomeric ratio). Substituting DET with (+)-Diisopropyl L-tartrate (DIPT) increases the steric shielding within the chiral pocket of the titanium complex, pushing the enantioselectivity up to 98% ee (a 99:1 enantiomeric ratio) [1].

Evidence DimensionEnantiomeric excess (ee) for bulky allylic alcohols
Target Compound Data98% ee (99:1 stereoselectivity)
Comparator Or Baseline(+)-Diethyl L-tartrate (~90% ee / 95:5 stereoselectivity)
Quantified Difference8% absolute increase in ee (5x reduction in undesired enantiomer)
ConditionsSharpless asymmetric epoxidation of sterically hindered allylic alcohols

Reducing the undesired enantiomer from 5% to 1% drastically lowers the costs and solvent waste associated with downstream chiral chromatography and recrystallization.

Kinetic Resolution of Racemic Secondary Allylic Alcohols

DIPT is the mandatory ligand for resolving racemic mixtures of secondary allylic alcohols, where its high steric bulk maximizes the k_rel value, ensuring the unreacted enantiomer is recovered with near-perfect optical purity [1].

Asymmetric Epoxidation of Homoallylic Alcohols

Where standard titanium/DET systems fail to deliver useful enantioselectivity (typically stalling at 27–55% ee), DIPT is uniquely paired with zirconium alkoxides to achieve high yields and >88% ee for homoallylic substrates [1].

Synthesis of Highly Hindered Chiral Epoxides

For primary allylic alcohols bearing bulky substituents cis to the hydroxyl group, DIPT is procured to push enantiomeric excess from the ~90% baseline of DET up to >98% ee, minimizing downstream chiral purification costs[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

234.1103

Boiling Point

275.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z907X7UEY

Other CAS

58167-01-4
2217-15-4

Wikipedia

Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-

Dates

Last modified: 08-15-2023
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